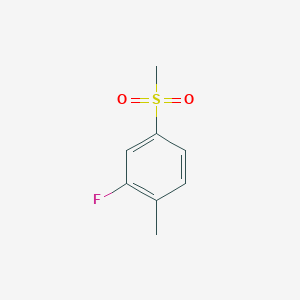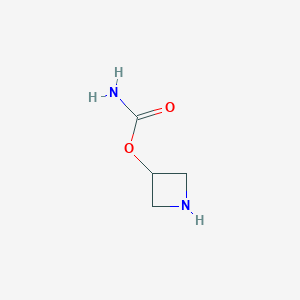
アゼチジン-3-イルカルバメート
概要
説明
Azetidin-3-yl carbamate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds
科学的研究の応用
Azetidin-3-yl carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Mode of Action
It is known that azetidines, in general, have unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with biological targets .
Biochemical Pathways
Azetidines are known to play a significant role in organic synthesis and medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound, tert-butyl azetidin-3-yl(methyl)carbamate, is reported to have high gastrointestinal absorption and is considered to be bbb permeant . . These properties may influence the bioavailability of Azetidin-3-yl carbamate.
生化学分析
Biochemical Properties
Azetidin-3-yl carbamate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor. The interaction between azetidin-3-yl carbamate and acetylcholinesterase involves the formation of a covalent bond, leading to the inhibition of the enzyme’s activity. This inhibition can result in the accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, azetidin-3-yl carbamate has been shown to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of azetidin-3-yl carbamate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, azetidin-3-yl carbamate has been observed to induce apoptosis in cancer cells by disrupting the tubulin polymerization process, which is essential for cell division . Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. The impact of azetidin-3-yl carbamate on cellular metabolism includes changes in the levels of key metabolites and the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of azetidin-3-yl carbamate involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, azetidin-3-yl carbamate binds to the active site of acetylcholinesterase, forming a stable covalent bond that inhibits the enzyme’s activity . This inhibition results in the accumulation of acetylcholine, which can overstimulate cholinergic receptors and disrupt normal neurotransmission. Additionally, azetidin-3-yl carbamate has been shown to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of azetidin-3-yl carbamate change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that azetidin-3-yl carbamate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . The long-term effects of azetidin-3-yl carbamate on cellular function include sustained inhibition of enzyme activity and prolonged disruption of cellular processes such as cell division and metabolism. In vitro and in vivo studies have demonstrated that the compound’s effects can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of azetidin-3-yl carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, azetidin-3-yl carbamate can induce toxic effects, including neurotoxicity and hepatotoxicity . Studies in animal models have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more severe adverse effects. For instance, high doses of azetidin-3-yl carbamate have been associated with convulsions, respiratory distress, and even death in some animal models . These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Azetidin-3-yl carbamate is involved in several metabolic pathways, including those related to its degradation and detoxification. The compound is metabolized primarily through enzymatic hydrolysis, which breaks down the carbamate ester or amide linkage . This process is facilitated by enzymes such as esterases and amidases, which convert azetidin-3-yl carbamate into its respective metabolites. These metabolites can then enter various metabolic pathways, affecting metabolic flux and the levels of key metabolites. Additionally, azetidin-3-yl carbamate may influence nitrogen assimilation and C1 metabolism, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of azetidin-3-yl carbamate within cells and tissues involve several key mechanisms. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, azetidin-3-yl carbamate can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues is influenced by factors such as its solubility, molecular weight, and affinity for specific biomolecules. Studies have shown that azetidin-3-yl carbamate can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of azetidin-3-yl carbamate is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, azetidin-3-yl carbamate may be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can localize to the endoplasmic reticulum, affecting protein synthesis and folding. The subcellular localization of azetidin-3-yl carbamate is essential for its ability to modulate cellular processes and exert its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of azetidine with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of azetidin-3-yl carbamate may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Azetidin-3-yl carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidin-3-one derivatives, while reduction can produce azetidin-3-yl alcohols.
類似化合物との比較
Azetidin-3-yl carbamate can be compared with other similar compounds such as aziridines and pyrrolidines. While aziridines are three-membered nitrogen-containing heterocycles, pyrrolidines are five-membered. Azetidines, including azetidin-3-yl carbamate, are unique due to their four-membered ring structure, which imparts distinct reactivity and stability. This uniqueness makes azetidin-3-yl carbamate a valuable compound in various fields of research and industry.
List of Similar Compounds
- Aziridines
- Pyrrolidines
- Azetidinones
特性
IUPAC Name |
azetidin-3-yl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-4(7)8-3-1-6-2-3/h3,6H,1-2H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVNJDIBQYYKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



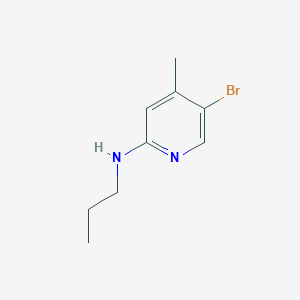

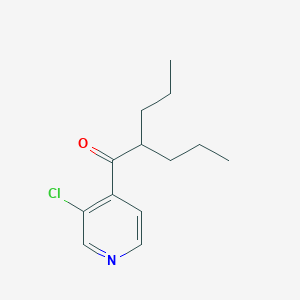
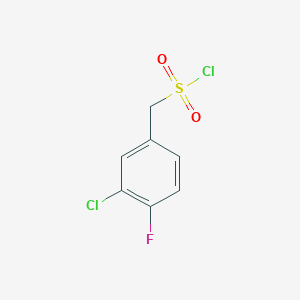


![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/new.no-structure.jpg)

![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)

